molecular formula C16H22N4O2S B6779005 N,3-dimethyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide

N,3-dimethyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide

Cat. No.: B6779005
M. Wt: 334.4 g/mol
InChI Key: YCTJAXVPHVTPNN-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide is a complex organic compound that belongs to the class of triazole sulfonamides This compound is characterized by its unique structure, which includes a triazole ring, a sulfonamide group, and a cyclopentyl ring substituted with a methylphenyl group

Properties

IUPAC Name

N,3-dimethyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-12-7-9-13(10-8-12)14-5-4-6-15(14)20(3)23(21,22)16-11-17-18-19(16)2/h7-11,14-15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTJAXVPHVTPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC2N(C)S(=O)(=O)C3=CN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced through sulfonation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide. The final step involves the alkylation of the cyclopentyl ring with the methylphenyl group, which can be achieved using Friedel-Crafts alkylation or similar techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions. Key considerations include the selection of solvents, catalysts, and purification techniques to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the methylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines

Scientific Research Applications

N,3-dimethyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide has a broad spectrum of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides have shown efficacy.

    Industry: The compound is used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The triazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,3-dimethyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide can be compared with other triazole sulfonamides, such as:

  • N-methyl-N-[2-(4-methylphenyl)cyclopentyl]triazole-4-sulfonamide
  • N,3-dimethyl-N-[2-(4-chlorophenyl)cyclopentyl]triazole-4-sulfonamide
  • N,3-dimethyl-N-[2-(4-methoxyphenyl)cyclopentyl]triazole-4-sulfonamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

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